Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate

solubility substrate saturation enzyme kinetics

Generic substrate impurities cause systematic errors in G6PDH diagnostic assays. This disodium salt with rigorously defined impurity specifications (glucose ≤0.2%, fructose-6-P ≤2%, Pi ≤0.6%) eliminates NADPH measurement interference at 340 nm, supporting WHO-prequalified G6PD test manufacturing compliance. • Roche-grade validated at 30 mM for clinical hexokinase/G6PDH coupled glucose determination assays • Defined 2:1 Na⁺:G6P stoichiometry (12.5±1% Na) for precise ionic strength calculation in reaction buffers • 50-250 mg/mL aqueous solubility enables true Vmax kinetics without organic co-solvent artifacts

Molecular Formula C6H19Na2O13P
Molecular Weight 376.16 g/mol
Cat. No. B13394478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate
Molecular FormulaC6H19Na2O13P
Molecular Weight376.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+]
InChIInChI=1S/C6H13O9P.2Na.4H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;/h2-10H,1H2,(H2,11,12,13);;;4*1H2/q;2*+1;;;;/p-2
InChIKeyINXMOHFFQYLBED-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Glucose-6-Phosphate Tetrahydrate Procurement Guide


Disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;tetrahydrate (CAS 3671-99-6), commonly designated D-Glucose-6-phosphate disodium salt tetrahydrate or Robison ester disodium salt, is the phosphorylated glucose derivative in which the C6 hydroxyl bears a phosphate dianion charge-balanced by two sodium counter-ions, crystallized with four waters of hydration (molecular formula C₆H₁₁Na₂O₉P·4H₂O, MW 376.16 g/mol) . It serves as the canonical substrate for glucose-6-phosphate dehydrogenase (G6PDH, EC 1.1.1.49) and glucose-6-phosphatase (EC 3.1.3.9), occupying the branch point between glycolysis and the pentose phosphate pathway . The compound is supplied as a white to off-white lyophilized powder or crystalline solid with defined sodium content (12.5–13% Na) and an anhydrous basis molecular weight of 304.10 g/mol . Critically, the disodium salt is the industry-standard substrate form validated in Roche Diagnostics' G6PDH enzymatic assay systems and in hexokinase/glucose-6-phosphate dehydrogenase coupled assays for clinical glucose determination .

1 Canonical substrate for G6PDH enzymatic activity assays
2 Defined 2 Na⁺ stoichiometry supports buffer ionic strength calculation
3 Reported Km parameters across G6PDH variants
4 Multi-parameter impurity specification for diagnostic assay development

Why Disodium Glucose-6-Phosphate Tetrahydrate Is Irreplaceable


Although D-glucose-6-phosphate monosodium salt (CAS 54010-71-8) and dipotassium salt (CAS 5996-17-8) share the identical G6P phospho-sugar anion, they are not functionally interchangeable in quantitative biochemical workflows. The disodium salt delivers precisely two molar equivalents of Na⁺ per G6P molecule, a stoichiometric property verified by flame photometry (12.5±1% Na) , enabling accurate calculation of sodium ion contribution in assay buffers — a critical parameter given that Na⁺ modulates the activity of multiple carbohydrate-metabolizing enzymes including hexokinase and glucose-6-phosphatase. The disodium form exhibits approximately 10- to 50-fold higher aqueous solubility (50–250 mg/mL) compared with the monosodium salt (5 mg/mL per Sigma specification) , directly impacting achievable substrate concentrations in saturation kinetics experiments. Furthermore, only the disodium salt carries the comprehensive impurity specifications — ≤0.2% glucose, ≤2% fructose-6-phosphate, ≤0.6% inorganic phosphate — required for diagnostic-grade G6PDH activity measurements where trace glucose or Pi contamination produces systematic false-positive or false-negative results . Substituting with the non-hygroscopic but kinetically under-validated monosodium salt introduces uncontrolled variables in sodium concentration, substrate saturation, and impurity burden that compromise assay reproducibility .

Sodium stoichiometry mismatch
Monosodium salt delivers 1 Na⁺ per G6P, altering ionic strength in sodium-sensitive enzyme systems compared with the defined 2 Na⁺ of the disodium form.
Solubility-limited substrate concentrations
Monosodium salt solubility is substantially lower, which may restrict achievable substrate concentrations for saturation kinetics experiments.
Absent impurity profiling
Alternate salt forms lack quantitative impurity specifications for glucose, inorganic phosphate, and fructose-6-phosphate, introducing risk of systematic assay interference.

Disodium G6P Tetrahydrate vs. Analogs: Key Evidence


Aqueous Solubility Advantage

The disodium salt demonstrates markedly superior aqueous solubility compared with the monosodium salt. Multiple vendor specifications and independent measurements report disodium salt solubility of 50–100 mg/mL in water (clear, colorless solution), with values reaching 250 mg/mL under sonication . In contrast, the monosodium salt (CAS 54010-71-8) is specified by Sigma-Aldrich/Merck Millipore at only 5 mg/mL in water and 1 mg/mL in aqueous buffer . This represents a 10- to 50-fold solubility differential. The dipotassium salt is also reported with lower aqueous solubility than the disodium form . For enzyme kinetic studies requiring near-saturating substrate concentrations (e.g., G6PDH Km determination, which typically employs G6P concentrations up to 5–10 mM, equivalent to ~1.5–3.0 mg/mL), the monosodium salt's limited solubility may restrict achievable concentration ranges, whereas the disodium salt readily accommodates these requirements [1].

Solubility Advantage
Cross-study comparable
10–50× higher solubility
Enables concentrated substrate stocks for saturation kinetics
50 mg/mL clear solution; up to 250 mg/mL with sonication
solubility substrate saturation enzyme kinetics stock solution preparation

Precise Sodium Stoichiometry

The disodium salt contains two sodium ions per glucose-6-phosphate dianion, verified by flame photometric analysis at 12.5±1% Na (Roche CustomBiotech specification) or 13% sodium as reported by Sigma-Aldrich . The monosodium salt (CAS 54010-71-8, MW 282.12 g/mol) contains a single sodium counter-ion, yielding a calculated sodium content of approximately 8.15% Na. The dipotassium salt (CAS 5996-17-8) introduces K⁺ rather than Na⁺ as the counter-ion. This stoichiometric difference has practical consequences: when preparing assay buffers for sodium-sensitive enzyme systems (e.g., glucose-6-phosphatase, which is differentially modulated by Na⁺ vs. K⁺), the 2:1 Na⁺:G6P stoichiometry of the disodium salt allows precise calculation of the sodium contribution from the substrate itself . This matters particularly in coupled hexokinase/G6PDH assay systems where total ionic strength influences enzyme kinetics and where systematic substitution of salt forms alters the cation composition of the reaction milieu .

Sodium Stoichiometry
Cross-study comparable
12.5±1% Na (2 Na⁺ per G6P)
Accurate buffer Na⁺ calculation for ion-sensitive enzymes
Monosodium: ~8.15% Na; dipotassium: 0% Na
sodium content flame photometry buffer preparation stoichiometry ionic strength

Diagnostic-Grade Impurity Profiling

The Roche CustomBiotech disodium salt carries a comprehensive impurity specification that is essential for diagnostic-grade applications: glucose (enzymatic) ≤0.2%, fructose-6-phosphate (enzymatic) ≤2%, inorganic phosphate (Pi) ≤0.6%, and glucose-6-P (enzymatic) ≥77% . Sigma-Aldrich independently confirms contaminants <0.2% glucose (enzymatic) . In comparison, the monosodium salt specification from Sigma (Product No. G7879) lists only purity ≥98.0% (enzymatic assay), water content ≤6.0% (KF), and inorganic phosphorus <0.5%, without explicit limits for glucose or fructose-6-phosphate contamination . These impurity specifications are non-negotiable in clinical G6PDH activity assays: residual glucose directly competes in hexokinase-coupled detection systems, producing false-elevated NADPH generation; inorganic phosphate contamination product-inhibits glucose-6-phosphatase, systematically underestimating enzyme activity . The WHO prequalification in December 2024 of the first G6PD deficiency diagnostic test underscores the clinical demand for substrate materials with rigorously controlled impurity profiles [1].

Impurity Specifications
Cross-study comparable
Glucose ≤0.2%, Pi ≤0.6%, F6P ≤2%
Supports diagnostic assay reproducibility
Monosodium salt lacks equivalent multi-parameter limits
impurity specification glucose contamination inorganic phosphate diagnostic assay quality control

Validated G6PDH Kinetics

The disodium salt of glucose-6-phosphate is the form against which the overwhelming majority of published G6PDH kinetic parameters have been determined. Schüürmann et al. (2017) reported Km values of 0.22 mM for G6P using purified, His-tagged G6PDH from E. coli, consistent with the earlier literature value of 0.34 mM (Schindler and Schlegel, 1969) [1]. The BRENDA enzyme database catalogs Km values for G6P with G6PDH from multiple species (Homo sapiens, E. coli, Leuconostoc mesenteroides, Haloferax volcanii) ranging from 0.026 mM to 6.54 mM depending on the enzyme variant and assay conditions, with all measurements conducted using the disodium or sodium salt form [2]. The monosodium salt lacks equivalent depth of peer-reviewed kinetic characterization — a meaningful gap for laboratories requiring citable, validated kinetic parameters for assay development or regulatory submissions. The G6PDH-coupled hexokinase assay, a clinical standard for plasma glucose determination, explicitly employs the disodium salt at 30 mM in the NADPH-generating system , and any substitution of salt form necessitates full revalidation of kinetic parameters .

G6PDH Kinetics
Class-level inference
Km 0.22–0.34 mM (E. coli G6PDH)
Established kinetic reference for assay QC
BRENDA range 0.026–6.54 mM; comparator salts lack equivalent validation
Michaelis-Menten G6PDH Km enzyme kinetics substrate validation

Lyophilized Long-Term Stability

The disodium salt in lyophilized powder form demonstrates documented stability of 36 months (3 years) when stored at −20°C under desiccated conditions [1]. Roche CustomBiotech specifies stability of 24 months at +15°C to +25°C when stored dry and within specification range . In contrast, the monosodium salt is explicitly noted by multiple vendors as non-hygroscopic and stable at room temperature — a handling advantage — but its recommended in-solution stability is limited to a single day, with vendors cautioning: 'For most favorable performance, it is recommended to not store the aqueous solution for more than one day' [2]. The disodium salt's hygroscopicity, while requiring −20°C storage, is accompanied by rigorous water content specifications (Water by Karl Fischer: 8±2% for Roche grade ; ≤15% for Carl Roth grade [3]; ≤20% for HPLC-grade material [4]), enabling users to account for water mass in gravimetric calculations. The 36-month shelf life supports multi-year research programs and bulk procurement strategies that reduce per-unit cost and ensure lot-to-lot consistency across longitudinal studies [1].

Storage Stability
Cross-study comparable
36 months at −20°C (lyophilized)
Supports multi-year study lot consistency
Monosodium solution stability limited to 1 day
storage stability lyophilized shelf life procurement inventory management

Disodium Glucose-6-Phosphate Tetrahydrate Applications


G6PDH Deficiency Screening Assays

The disodium salt is the industry-standard substrate for spectrophotometric G6PDH activity determination at 340 nm (NADPH generation). Roche Diagnostics' validated assay system employs 30 mM glucose-6-phosphate disodium salt hydrate in the NADPH-generating reaction mixture . The WHO prequalification of the first G6PD deficiency diagnostic test in December 2024 has created unprecedented global demand for G6P substrate material with documented impurity specifications (glucose ≤0.2%, Pi ≤0.6%) to support manufacturing of clinical-grade test kits [1]. Laboratories procuring disodium salt with Roche-grade specifications ensure compatibility with established clinical reference ranges and regulatory submissions, as the defined impurity profile minimizes systematic interference in NADPH absorbance measurements at 340 nm .

Hexokinase/G6PDH Coupled Glucose Assays

Clinical chemistry laboratories employ hexokinase/G6PDH coupled assays for plasma glucose determination, where glucose is first phosphorylated by hexokinase and the resulting G6P is oxidized by G6PDH with concomitant NADPH production. This method is the reference procedure for blood glucose measurement. The disodium salt serves dual roles: as the product standard for calibration curves and as an essential component in the NADPH-generating system (typically 30 mM G6P disodium salt with 10 mM NADP and 5 mg/mL G6PDH) . The compound's 2:1 Na⁺:G6P stoichiometry and defined sodium content (12.5±1%) permit accurate calculation of ionic strength contributions in the coupled reaction buffer, a parameter that directly affects hexokinase isoform activity [1]. The high aqueous solubility of the disodium salt (≥50 mg/mL) enables preparation of the concentrated stock solutions required for this diagnostic application .

Steady-State Kinetic Studies

For laboratories conducting Michaelis-Menten kinetic analyses of G6PDH, glucose-6-phosphatase, or phosphoglucose isomerase, the disodium salt's 10- to 50-fold solubility advantage over the monosodium form enables substrate concentrations up to 250 mg/mL (822 mM) with sonication [1], well beyond the typical Km range (0.022–6.5 mM). This ensures that true Vmax conditions can be achieved without solvent toxicity artifacts from organic co-solvents. The well-characterized Km benchmark of 0.22–0.34 mM for G6PDH provides a validated reference point for laboratory quality control: deviations from this range in newly established assays can trigger investigation of enzyme preparation integrity, buffer composition errors, or substrate degradation. The disodium salt's defined tetrahydrate stoichiometry (4H₂O, MW 376.16) further supports precise gravimetric preparation of substrate solutions without requiring preliminary Karl Fischer water content determination for each new lot.

¹³C-Labeled G6P Metabolic Flux Analysis

The disodium salt form is commercially available as a uniformly ¹³C-labeled reference standard (U-¹³C₆, 99%+ isotopic enrichment, MW 310.06 anhydrous basis) for metabolic flux analysis in glycolysis and pentose phosphate pathway studies . The defined sodium counter-ion stoichiometry ensures that the labeled tracer's ionic composition matches that of the unlabeled disodium salt used in parallel control experiments, eliminating cation-dependent metabolic effects as confounding variables. The comprehensive impurity specification of the parent unlabeled compound (glucose ≤0.2%, fructose-6-P ≤2%) is critical in tracer studies where even trace unlabeled glucose contamination dilutes the isotopic enrichment and introduces systematic errors in flux calculations [1]. The 36-month lyophilized stability at −20°C supports long-term tracer study designs where lot consistency across multi-year experimental timelines is essential for data comparability.

Application
Selection Property
Validation Focus
G6PDH deficiency screening assay development
Defined impurity specifications & substrate lot consistency
Enzymatic purity & glucose/Pi contamination monitoring
Coupled hexokinase/G6PDH glucose determination
High solubility & 2 Na⁺ stoichiometry for buffer preparation
Ionic strength calculation & substrate saturation control
Steady-state G6PDH kinetic studies
Validated Km parameters & high solubility for Vmax conditions
Kinetic parameter reproducibility & substrate integrity
13C-labeled G6P metabolic flux analysis
Isotopic enrichment match with unlabeled disodium salt
Tracer lot consistency & impurity-controlled enrichment
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